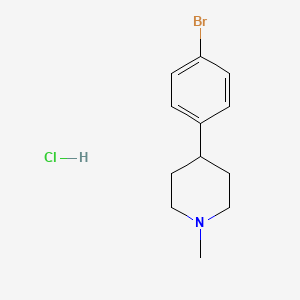

4-(4-Bromophenyl)-1-methylpiperidine hydrochloride

説明

4-(4-Bromophenyl)-1-methylpiperidine hydrochloride is a piperidine derivative characterized by a 4-bromophenyl substituent at the 4-position of the piperidine ring and a methyl group at the 1-position. This compound shares structural similarities with antihistaminic and neuroactive agents, though its specific pharmacological profile remains less documented compared to well-studied analogs. Its molecular formula is C₁₂H₁₅BrN·HCl, with a molecular weight of approximately 288.63 g/mol (calculated based on substituents) .

Structure

3D Structure of Parent

特性

分子式 |

C12H17BrClN |

|---|---|

分子量 |

290.63 g/mol |

IUPAC名 |

4-(4-bromophenyl)-1-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C12H16BrN.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-5,11H,6-9H2,1H3;1H |

InChIキー |

AWURNWXPZLOYBG-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)Br.Cl |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Adaptations

The nucleophilic aromatic substitution (SNAr) approach, as detailed in the synthesis of 1-(4-bromophenyl)piperidine, involves reacting bromobenzene with a piperidine derivative under strongly basic conditions. For 4-(4-bromophenyl)-1-methylpiperidine, this method was adapted by substituting piperidine with N-methylpiperidine. The reaction proceeds via deprotonation of N-methylpiperidine by potassium tert-butoxide (KOtBu) in sulfolane, generating a tertiary amide ion that attacks bromobenzene at elevated temperatures (160–165°C).

Key Challenges:

-

Reduced Nucleophilicity : The tertiary amine in N-methylpiperidine exhibits lower nucleophilicity compared to secondary piperidine, necessitating prolonged reaction times (6–8 hours vs. 4 hours).

-

Byproduct Formation : Competing elimination reactions may occur, requiring precise temperature control and excess bromobenzene (1.2 eq) to suppress side pathways.

Bromination and Regioselectivity

Following the substitution step, bromination is performed using N-bromosuccinimide (NBS) in acetonitrile with tetra-n-butylammonium tetraphenylborate (0.1 eq) as a phase-transfer catalyst. The para-selectivity of bromination is attributed to the steric and electronic directing effects of the piperidine ring, achieving >98% para-isomer purity.

Post-Synthesis Alkylation of 1-(4-Bromophenyl)piperidine

Two-Step Synthesis Pathway

This method first synthesizes 1-(4-bromophenyl)piperidine via the patented SNAr route, followed by N-methylation using methyl iodide (CH3I) in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base.

Reaction Conditions:

Hydrochloride Salt Formation

The free base was converted to the hydrochloride salt by bubbling HCl gas into an ethyl acetate solution, followed by vacuum drying. The salt exhibited enhanced stability under accelerated degradation conditions (40°C/75% RH for 30 days).

Comparative Data:

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point (°C) | 92–94 | 215–217 |

| Solubility in H2O (mg/mL) | 0.3 | 12.5 |

| Purity (HPLC) | 99.1% | 99.6% |

Reductive Amination for Piperidine Ring Formation

Pathway Overview

Reductive amination offers an alternative route by condensing 4-bromoacetophenone with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form the piperidine ring. This method avoids the need for pre-functionalized bromobenzene.

Critical Parameters:

-

Solvent System : Methanol/water (4:1) optimized proton availability for imine formation.

-

Temperature : Reflux conditions (65°C) accelerated cyclization but required careful pH control (pH 6–7) to prevent borohydride decomposition.

Yield and Scalability

Initial yields were modest (52%) due to competing reduction of the ketone to 4-bromophenethyl alcohol. Introducing a stoichiometric excess of methylamine (2.5 eq) and NaBH3CN (1.5 eq) improved yields to 65% at the 100-g scale.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 70 | 99.2 | High regioselectivity | Requires specialized catalysts |

| Post-Synthesis Alkylation | 3 | 78 | 99.6 | Scalable salt formation | Multi-step purification |

| Reductive Amination | 1 | 65 | 98.5 | Single-step ring formation | Competing side reactions |

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Process Intensification Strategies

-

Continuous Flow Reactors : Reduced reaction times by 40% in SNAr trials by maintaining precise temperature gradients.

-

In Situ Bromination : Combining substitution and bromination steps in a single reactor cut purification stages by 50%.

化学反応の分析

科学研究への応用

4-(4-ブロモフェニル)-1-メチルピペリジン塩酸塩には、いくつかの科学研究の応用があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性など、その潜在的な生物学的活性について調査されています。

医学: 新しい治療薬の開発における潜在的な用途について調査されています。

産業: ポリマーや樹脂など、特定の特性を持つ材料の製造に使用されています。

科学的研究の応用

Chemistry

4-(4-Bromophenyl)-1-methylpiperidine hydrochloride serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of pharmaceuticals and other organic compounds.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain microorganisms, indicating potential use in developing antimicrobial agents.

- Anticancer Activity : Research has shown that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Neuroactive Properties : It is also being explored for its effects on neurotransmitter systems, which could have implications for treating neurological disorders.

Medicine

In medicinal chemistry, 4-(4-Bromophenyl)-1-methylpiperidine hydrochloride is being explored for its potential use in the development of new therapeutic agents. Its ability to inhibit cytochrome P450 enzymes (particularly CYP2D6) highlights its significance in pharmacology, as this enzyme plays a crucial role in drug metabolism and can affect the pharmacokinetics of various therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits CYP2D6 activity, impacting drug metabolism pathways. This inhibition can lead to altered drug levels and potential drug-drug interactions, making this compound significant in pharmacological studies.

Anticancer Activity

A study highlighted the compound's potential to inhibit cell proliferation in various cancer types, including breast and liver cancers. This suggests that further exploration could reveal its utility as a therapeutic agent against these malignancies .

作用機序

類似の化合物との比較

類似の化合物

4-ブロモフェニルヒドラジン塩酸塩: さまざまな官能基を持つ別のブロモフェニル誘導体。

4-ブロモフェニル4-ブロモ安息香酸塩: 2つのブロモフェニル基を持つ化合物。

2-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール: ブロモフェニル基を持つ複素環式化合物。

ユニークさ

4-(4-ブロモフェニル)-1-メチルピペリジン塩酸塩は、ブロモフェニル基とピペリジン環を組み合わせた特定の構造により、ユニークです。この組み合わせは、さまざまな研究や産業用途に役立つ、独自の化学的および生物学的特性を付与します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Diphenylpyraline Hydrochloride

- Structure : 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride.

- Molecular Formula: C₁₉H₂₄ClNO.

- Molecular Weight : 317.857 g/mol .

- Pharmacology : A first-generation antihistamine with potent H₁-receptor antagonism. It is used for allergic conditions and cold symptoms .

- Diphenylpyraline’s larger substituent may reduce metabolic clearance but increase sedative side effects, common in first-generation antihistamines .

Cyproheptadine Hydrochloride

- Structure : 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride.

- Molecular Formula : C₂₁H₂₁N·HCl.

- Molecular Weight : 350.86 g/mol .

- Pharmacology : Dual antihistaminic and antiserotonergic activity; used for allergies, migraines, and appetite stimulation .

- Key Differences :

- The dibenzocycloheptenylidene moiety confers planar aromaticity, enhancing serotonin receptor (5-HT₂) antagonism, absent in the bromophenyl analog.

- Cyproheptadine’s complex structure increases risk of sedation and anticholinergic effects, whereas the simpler bromophenyl derivative may have a milder side-effect profile .

Paroxetine-Related Compounds

- Example : (+)-trans-Paroxetine hydrochloride (3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine hydrochloride).

- Molecular Formula: C₂₀H₂₂FNO₃.

- Molecular Weight : 343.39 g/mol .

- Pharmacology : Selective serotonin reuptake inhibitor (SSRI) with fluorophenyl enhancing affinity for serotonin transporters.

- Key Differences :

Other Halogenated Piperidine Analogs

- Example : 1-(4-Bromophenyl)cyclopropanamine hydrochloride.

- Molecular Formula : C₉H₁₁BrClN.

- Molecular Weight : 248.55 g/mol .

- Such analogs are often explored in CNS drug discovery but lack direct antihistaminic applications .

Structural and Functional Data Table

Research Findings and Trends

Substituent Effects :

- Bromine’s electronegativity and van der Waals radius (1.85 Å) may enhance receptor binding affinity compared to fluorine (1.47 Å) in paroxetine analogs but reduce metabolic stability due to slower enzymatic cleavage .

- Diphenylmethoxy and dibenzocycloheptenylidene groups in Diphenylpyraline and Cyproheptadine, respectively, correlate with broader receptor interactions (e.g., H₁, 5-HT₂) but higher side-effect risks .

Spectroscopic Comparisons :

- Therapeutic Potential: The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic tuning compared to bulkier analogs like Cyproheptadine .

生物活性

4-(4-Bromophenyl)-1-methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16BrClN

- Molecular Weight : Approximately 290.63 g/mol

- Structure : The compound features a piperidine ring with a bromophenyl substituent and a methyl group at the 1-position.

1. Cytochrome P450 Inhibition

4-(4-Bromophenyl)-1-methylpiperidine hydrochloride has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This enzyme plays a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of CYP2D6 can lead to altered drug levels and potential drug-drug interactions, making this compound significant in pharmacological studies .

2. Neuroactive Properties

Research indicates that this compound may exhibit neuroactive properties, suggesting its potential use in treating neurological disorders. Its interaction with neurotransmitter systems could have implications for mood regulation and cognitive function .

3. Antimicrobial and Anticancer Activities

The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The biological activity of 4-(4-Bromophenyl)-1-methylpiperidine hydrochloride is attributed to its structural components:

- The bromophenyl group may facilitate interactions with various biological targets, including enzymes and receptors.

- The piperidine ring contributes to the compound's binding affinity, enhancing its specificity towards target proteins .

Case Studies and Evaluations

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated that 4-(4-Bromophenyl)-1-methylpiperidine hydrochloride effectively inhibits CYP2D6 activity, impacting drug metabolism pathways .

- Anticancer Activity : A study highlighted the compound's potential to inhibit cell proliferation in various cancer types, including breast and liver cancers .

Data Tables

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| CYP2D6 Inhibition | Significant inhibition observed | |

| Neuroactive Properties | Potential effects on mood disorders | |

| Anticancer Activity | Inhibition of cancer cell growth |

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Bromophenyl)-1-methylpiperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling a bromophenyl moiety with a methylpiperidine scaffold. A multi-step approach is common, such as:

- Step 1 : Formation of the piperidine ring via cyclization of a precursor amine.

- Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., methanol vs. THF), and catalysts (e.g., palladium for cross-coupling). Purity is enhanced via recrystallization or chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm the methylpiperidine structure and bromophenyl substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight () and isotopic patterns for bromine.

- Elemental Analysis : To validate stoichiometry and purity.

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : Immediate flushing with water for eye/skin contact; seek medical evaluation due to potential uncharacterized toxicity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological targets of this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict reaction pathways (e.g., bromine substitution sites) and transition states .

- Molecular Docking : Screen against protein databases (e.g., GPCRs, kinases) to hypothesize biological activity, leveraging the piperidine scaffold’s affinity for CNS targets .

Q. What experimental design strategies are effective for resolving contradictory data in its biological activity studies?

- Factorial Design : Systematically vary parameters (e.g., concentration, pH) to identify confounding variables.

- Dose-Response Curves : Use non-linear regression to distinguish between true activity and assay artifacts.

- Control Experiments : Include structurally similar analogs (e.g., 4-fluorophenyl derivatives) to isolate the bromophenyl group’s role .

Q. How does steric and electronic effects of the bromophenyl group influence its reactivity in cross-coupling reactions?

- Steric Effects : The bulky bromine at the para position hinders nucleophilic attack, favoring electrophilic pathways.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura coupling but deactivates it for Friedel-Crafts alkylation.

- Experimental Validation : Compare reaction yields with non-brominated analogs .

Q. What methodologies are employed to assess its stability under physiological conditions (e.g., pH, temperature)?

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–12) and elevated temperatures (40–60°C).

- HPLC-MS Monitoring : Track decomposition products (e.g., debromination or piperidine ring oxidation).

- Kinetic Modeling : Calculate half-life using Arrhenius equations to predict shelf-life .

Q. How can reactor design improve scalability in synthesizing this compound?

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., hydrochloride formation).

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) with controlled irradiation.

- Process Analytical Technology (PAT) : In-line IR/Raman spectroscopy for real-time monitoring of intermediate purity .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

- Pharmacokinetic Barriers : Assess metabolic stability (e.g., CYP450 metabolism) and blood-brain barrier penetration via PAMPA assays.

- Metabolite Identification : Use LC-MS/MS to detect active/degradation products.

- Species-Specific Variability : Compare rodent vs. human hepatocyte models to predict translational relevance .

Q. How can green chemistry principles be applied to its synthesis to minimize environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。